
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group at the 2-position and a nitro group at the 8-position of the purine ring. The tetrahydropurin-6-one structure indicates that the compound has undergone partial hydrogenation, resulting in a tetrahydro derivative of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one typically involves multi-step organic reactionsThe nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating species . The amino group can be introduced through a substitution reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), primary amines (RNH2).
Major Products Formed
Oxidation: 2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one.
Reduction: 2-amino-8-nitroso-1,7,8,9-tetrahydropurin-6-one.
Substitution: Various amino-substituted purine derivatives.
Scientific Research Applications
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions due to its purine structure.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with nucleic acids, potentially affecting DNA and RNA functions. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,7-dihydro-6H-purin-6-one: Lacks the nitro group at the 8-position.
8-nitroguanine: Contains a nitro group but lacks the tetrahydro structure.
2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one: Contains a thioxo group instead of a nitro group.
Uniqueness
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is unique due to the presence of both an amino and a nitro group on the tetrahydropurine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6N6O3 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h5,7H,(H4,6,8,9,10,12) |
InChI Key |
BUYQSSUNBFMLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC2=C(N1)N=C(NC2=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


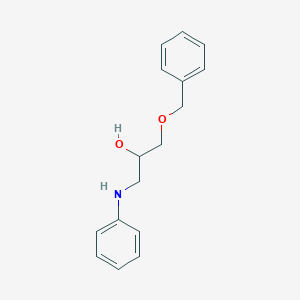
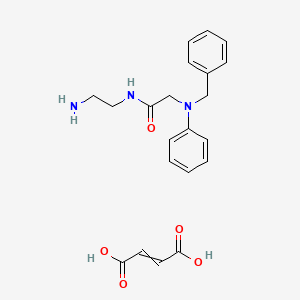
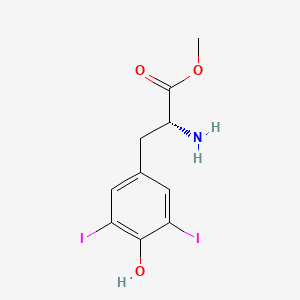
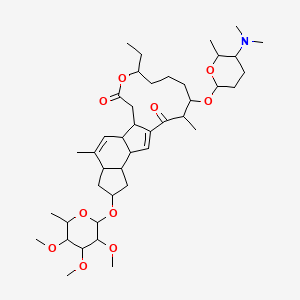
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
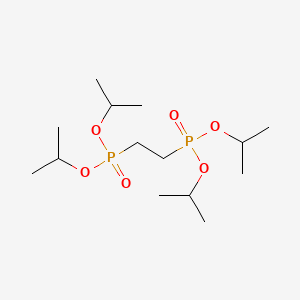
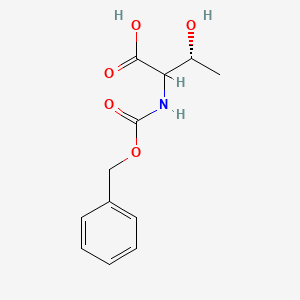

![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
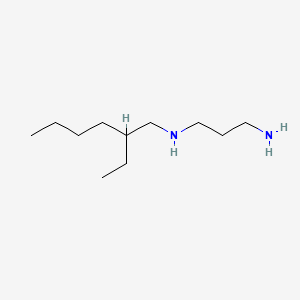
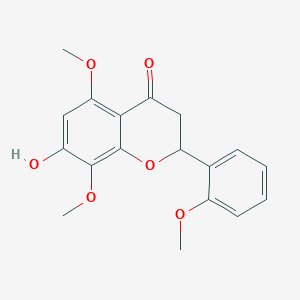
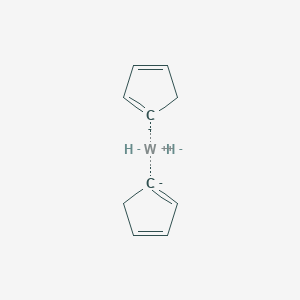
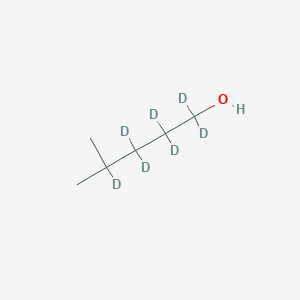
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)
